molecular formula C5H13NOS B1519218 3-[(2-Aminoethyl)sulfanyl]propan-1-ol CAS No. 121519-97-9

3-[(2-Aminoethyl)sulfanyl]propan-1-ol

Cat. No. B1519218
M. Wt: 135.23 g/mol
InChI Key: MCTRSQMRIMPHLJ-UHFFFAOYSA-N
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Description

“3-[(2-Aminoethyl)sulfanyl]propan-1-ol” is a chemical compound with the CAS Number: 121519-97-9 . It has a molecular weight of 135.23 and its molecular formula is C5H13NOS . It is usually stored at room temperature .


Molecular Structure Analysis

The InChI code for “3-[(2-Aminoethyl)sulfanyl]propan-1-ol” is 1S/C5H13NOS/c6-2-5-8-4-1-3-7/h7H,1-6H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The boiling point of “3-[(2-Aminoethyl)sulfanyl]propan-1-ol” is predicted to be 240.1±20.0 °C . Its density is predicted to be 1.071±0.06 g/cm3 . The pKa value is predicted to be 14.91±0.10 .

Scientific Research Applications

Antidepressant and Anxiolytic Activity

Research on derivatives of 3-[(2-Aminoethyl)sulfanyl]propan-1-ol, such as 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, has shown potential in treating central nervous system disorders. These compounds exhibit significant antidepressant and anxiolytic properties, comparable to drugs like Imipramine and Diazepam. One potent compound, 3k, demonstrated mixed antidepressant-anxiolytic activity with minimal side effects (Clerici et al., 2001).

Antimicrobial Properties

Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, created through the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol, have shown effectiveness as antiseptics. These compounds exhibit more efficient antimicrobial properties against bacteria and fungi than current medicinal agents (Jafarov et al., 2019).

Catalyst in Organic Synthesis

Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst in the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols). This catalyst facilitates the condensation reaction in ethanol, offering high yields and can be reused without losing catalytic activity (Tayebi et al., 2011).

Corrosion Inhibition

Tertiary amines synthesized from 1,3-di-amino-propan-2-ol, a derivative of 3-[(2-Aminoethyl)sulfanyl]propan-1-ol, have been effective in inhibiting carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors and demonstrating high inhibition efficiency (Gao et al., 2007).

Safety And Hazards

The safety information for “3-[(2-Aminoethyl)sulfanyl]propan-1-ol” includes several hazard statements: H302, H312, H314, H332, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, and H314 means it causes severe skin burns and eye damage .

properties

IUPAC Name

3-(2-aminoethylsulfanyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c6-2-5-8-4-1-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTRSQMRIMPHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethylthio)propanol

CAS RN

121519-97-9
Record name 3-(2-Aminoethylthio)propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121519979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-AMINOETHYLTHIO)PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4RJ2D502S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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